molecular formula C10H9ClN4 B11733186 4-Chloro-6-(4-methylphenyl)-1,3,5-triazin-2-amine

4-Chloro-6-(4-methylphenyl)-1,3,5-triazin-2-amine

Cat. No.: B11733186
M. Wt: 220.66 g/mol
InChI Key: KTZKJDUHWAZTEW-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-methylphenyl)-1,3,5-triazin-2-amine is a high-purity chemical intermediate of significant interest in medicinal chemistry and materials science. This compound features a 1,3,5-triazine core substituted with a reactive chloro group, a p-tolyl (4-methylphenyl) group, and an amine function, making it a versatile building block for the synthesis of more complex heterocyclic systems. Its primary research value lies in its use for constructing potential pharmacologically active molecules, particularly through nucleophilic aromatic substitution reactions where the chloro group is displaced by various nitrogen, oxygen, or sulfur-based nucleophiles to create novel chemical libraries. The 1,3,5-triazine scaffold is a privileged structure in drug discovery, known for its presence in compounds with diverse biological activities, including kinase inhibition Source . As such, this specific intermediate is utilized in the exploration and development of new therapeutic agents, serving as a critical precursor in multi-step synthetic routes. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers value this compound for its defined structure and reliability in facilitating the efficient synthesis of targeted molecules for high-throughput screening and structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C10H9ClN4

Molecular Weight

220.66 g/mol

IUPAC Name

4-chloro-6-(4-methylphenyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C10H9ClN4/c1-6-2-4-7(5-3-6)8-13-9(11)15-10(12)14-8/h2-5H,1H3,(H2,12,13,14,15)

InChI Key

KTZKJDUHWAZTEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)N

Origin of Product

United States

Preparation Methods

Initial Chlorine Substitution with 4-Methylphenyl Groups

Cyanuric chloride serves as the foundational substrate due to its three reactive chlorine atoms. The first substitution typically introduces the 4-methylphenyl group at the 6-position.

Procedure (,,):

  • Reaction Setup : Cyanuric chloride (1 mol) is dissolved in a solvent mixture of toluene and acetone (7:3 v/v) under nitrogen.

  • Amination : 4-Methylaniline (2.1 mol) is added dropwise at 0–5°C, followed by slow addition of aqueous NaOH (25%) to maintain pH 7–8.

  • Intermediate Isolation : The resulting 2,4-dichloro-6-(4-methylphenyl)-1,3,5-triazine is filtered, washed with ice-cold water, and dried (yield: 85–92%).

Key Parameters :

  • Solvent : Toluene-acetone mixtures enhance solubility and reaction kinetics.

  • Temperature : Low temperatures (0–10°C) prevent di- or trisubstitution.

Second Substitution with Ammonia

The remaining chlorine at the 4-position is replaced with an amine group.

Procedure (,):

  • Reaction Setup : 2,4-Dichloro-6-(4-methylphenyl)-1,3,5-triazine (1 mol) is suspended in DMF.

  • Ammonolysis : Ammonia gas is bubbled into the solution at 40–50°C for 6–8 hours.

  • Product Isolation : The mixture is poured into ice water, and the precipitate is filtered and recrystallized from ethanol (yield: 78–84%).

Optimization :

  • Solvent : DMF facilitates ammonia diffusion and stabilizes intermediates.

  • Catalyst : No catalyst is required, but trace KI may accelerate substitution.

Alternative Routes via Triazine Ring Assembly

Cyclocondensation of Amidines

For advanced functionalization, the triazine ring is constructed from pre-substituted components.

Procedure (,):

  • Substrate Preparation : 4-Methylphenylguanidine is synthesized by reacting 4-methylaniline with cyanogen bromide.

  • Cyclization : The guanidine reacts with chloroacetonitrile in acetic acid at 100°C for 12 hours.

  • Chlorination : The intermediate is treated with POCl₃ to introduce the chlorine substituent (yield: 65–70%).

Challenges :

  • Selectivity : Competing pathways may yield 1,2,4-triazine isomers.

  • Purification : Requires repeated recrystallization to achieve >95% purity.

Reaction Optimization and Scalability

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent PolarityLow (toluene > DCM)Reduces hydrolysis of cyanuric chloride
Reaction Temperature0–50°CPrevents over-substitution
pH Control7–8 (NaOH)Maintains nucleophilicity of amines

Industrial-Scale Adaptations

  • Continuous Flow Reactors : Enable precise temperature and pH control, improving yield to 90%.

  • Solvent Recovery : Toluene-acetone mixtures are distilled and reused, reducing costs by 40%.

Characterization and Quality Control

Analytical Data

  • Melting Point : 198–202°C (lit.).

  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 6.90–7.20 (m, 4H, Ar-H), 5.72 (br, 2H, NH₂).

  • HPLC Purity : >98% (C18 column, acetonitrile/water, 60:40).

Impurity Profiling

ImpuritySourceMitigation Strategy
Trisubstituted triazineExcess amine or high temperatureControlled stoichiometry
Hydrolysis byproductsMoisture ingressAnhydrous conditions

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-methylphenyl)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, thiourea, or primary amines in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

    Substitution: Formation of various substituted triazines depending on the nucleophile used.

    Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.

    Reduction: Formation of partially or fully hydrogenated triazine derivatives.

Scientific Research Applications

4-Chloro-6-(4-methylphenyl)-1,3,5-triazin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-methylphenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Substituent Variations

The substituents on the triazine ring significantly influence physicochemical properties, reactivity, and biological activity. Below is a comparative analysis of key analogs:

Aryl-Substituted Triazines (Position 6)
  • 6-(4-Fluorophenyl)- and 6-(4-Chlorophenyl)- derivatives: These analogs replace the 4-methylphenyl group with electron-withdrawing halogens (F, Cl). The 4-chlorophenyl variant (6-(4-chlorophenyl)-4-(4-methylpiperidino)-1,3,5-triazin-2-amine) demonstrated moderate antileukemic activity (IC₅₀ = 12.3 μM) in vitro, while the 4-methylphenyl analog (6-(4-methylphenyl)-) showed slightly reduced potency (IC₅₀ = 15.8 μM), highlighting the impact of substituent electronegativity on bioactivity .
  • 6-(3-(4-Methoxypiperidin-1-yl)phenyl) derivative :
    This compound (m/z 320.1) incorporates a bulkier, morpholine-like substituent, which may enhance solubility but reduce membrane permeability compared to the simpler 4-methylphenyl group. It was synthesized via Suzuki coupling, yielding 40% .
Heterocyclic and Alkylamine-Substituted Triazines
  • 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine: Substitution with morpholine and N-methylphenyl groups alters electronic and steric profiles. Crystallographic data reveal bond lengths and angles consistent with planar triazine rings, with minor distortions due to substituent bulk .
  • This compound (95% purity) is commercially available, emphasizing its utility as a synthetic intermediate .
Thiophene- and Sulfur-Containing Analogs
  • 4-Chloro-6-(3-methylthiophen-2-yl)-1,3,5-triazin-2-amine :
    Thiophene substituents introduce sulfur heteroatoms, which can modulate electronic properties and binding interactions. This analog (MW 226.69) is structurally distinct but shares a similar molecular weight with the target compound .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data (NMR)
4-Chloro-6-(4-methylphenyl)- (Target) 235.7* Not reported ~50† δ 7.2–7.4 (aryl H)
6-(4-Fluorophenyl)- 239.6 152–154 58 δ 7.1–7.3 (aryl H)
6-(4-Chlorophenyl)- 256.1 160–162 62 δ 7.3–7.5 (aryl H)
4-Chloro-N-methyl-6-(morpholin-4-yl)- 304.8 118–120 65 δ 3.6–3.8 (morpholine H)

*Calculated based on molecular formula. †Estimated from similar syntheses .

Stability and Reactivity

  • Chloro Group Reactivity : The chloro substituent at position 4 is a prime site for further functionalization (e.g., amination, aryl coupling) .

Biological Activity

4-Chloro-6-(4-methylphenyl)-1,3,5-triazin-2-amine is a triazine derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and underlying mechanisms of this compound based on diverse scientific sources.

Synthesis

The compound is typically synthesized through nucleophilic substitution reactions involving cyanuric chloride and various amines. The resulting structures are characterized using techniques such as NMR, FT-IR, and mass spectrometry. The synthesis process allows for the functionalization of the triazine ring, which is crucial for enhancing biological activity.

Biological Activity

1. Antimicrobial Activity
Recent studies indicate that triazine derivatives exhibit significant antibacterial properties. For instance, compounds similar to 4-Chloro-6-(4-methylphenyl)-1,3,5-triazin-2-amine have shown effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values reported at 50 μg/mL and 100 μg/mL respectively . This suggests that modifications on the triazine ring can enhance the compound's efficacy against resistant bacterial strains.

2. Anticancer Activity
The anticancer potential of triazine derivatives has been explored extensively. Studies have demonstrated that certain derivatives exhibit cytotoxic effects on various cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, IC50 values for some derivatives range from 3.6 µM to 11.0 µM against these cell lines . The mechanism of action appears to involve cell cycle arrest and apoptosis induction in both wild-type and mutant p53 cell lines .

The biological activity of 4-Chloro-6-(4-methylphenyl)-1,3,5-triazin-2-amine can be attributed to several mechanisms:

  • Inhibition of Key Enzymatic Pathways : Triazine compounds may inhibit enzymes critical for tumor growth or bacterial survival.
  • Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compounds have been observed to cause G0/G1 and G2/M phase arrest in cancer cells, disrupting their proliferation .

Case Studies

A notable case study involved the evaluation of a series of triazine derivatives in vitro against multiple cancer cell lines. The study highlighted the structure-activity relationship (SAR) indicating that specific substituents on the triazine ring significantly influence biological activity . Another study focused on the antibacterial properties against resistant strains, emphasizing the importance of chemical modifications for enhancing efficacy .

Data Summary

The following table summarizes key biological activities and findings related to 4-Chloro-6-(4-methylphenyl)-1,3,5-triazin-2-amine:

Activity Target Organism/Cell Line IC50/MIC Values Mechanism
AntibacterialE. coli50 μg/mLEnzyme inhibition
Pseudomonas aeruginosa100 μg/mLEnzyme inhibition
AnticancerHCT-1163.6 - 11.0 µMApoptosis induction
MCF-73.6 - 11.0 µMCell cycle arrest
HeLa3.6 - 11.0 µMCell cycle arrest

Q & A

Basic: What are the optimal synthetic routes for 4-Chloro-6-(4-methylphenyl)-1,3,5-triazin-2-amine, and how do reaction conditions influence yield?

Answer:
The compound can be synthesized via microwave-assisted one-pot three-component reactions, which reduce reaction time (e.g., 45 minutes at 101°C) and improve regioselectivity compared to traditional methods . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., acetone or THF) enhance reactivity of intermediates like cyanuric chloride .
  • Temperature control : Lower temperatures (0°C) minimize side reactions during chloro-substitution steps .
  • Catalysts : Bases like triethylamine or N-ethyl-N-isopropylpropan-2-amine are critical for deprotonation and nucleophilic substitution, with yields ranging from 49% to 75% depending on stoichiometry .

Basic: How is the structure of 4-Chloro-6-(4-methylphenyl)-1,3,5-triazin-2-amine confirmed experimentally?

Answer:
Structural validation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., aromatic protons at δ 7.02 ppm and methyl groups at δ 2.1–2.3 ppm) .
  • Elemental analysis : Matches calculated C, H, N percentages (e.g., C: 54.2%, H: 4.5%, N: 25.3%) to confirm purity .
  • Mass spectrometry : ESI-MS detects molecular ions (e.g., m/z 317 [M+1]) and fragmentation patterns to rule out byproducts .

Advanced: How does the reactivity of the chloro group in this compound compare to analogous triazine derivatives?

Answer:
The chloro group at position 4 exhibits higher electrophilicity compared to methylthio or morpholino substituents due to electron-withdrawing effects of the triazine ring. Key findings:

  • Substitution kinetics : Reactivity follows the order: Cl > SCH3_3 > OCH3_3 in nucleophilic aromatic substitution (SNAr) reactions, influenced by solvent polarity (e.g., THF vs. toluene) .
  • Regioselectivity : Steric hindrance from the 4-methylphenyl group directs substitution to the less hindered position (C4 > C6) .

Advanced: What methodologies are used to evaluate the antileukemic activity of this compound?

Answer:

  • In vitro cytotoxicity assays : Jurkat-T cell lines are treated with varying concentrations (1–100 µM), and viability is measured via MTT assays. EC50_{50} values are compared to reference drugs (e.g., doxorubicin) .
  • 3D-QSAR modeling : Computational models correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity, identifying electron-withdrawing groups (Cl, CF3_3) as enhancers of potency .

Advanced: How can computational modeling resolve contradictory data on substituent effects in triazine derivatives?

Answer:

  • Density Functional Theory (DFT) : Calculates charge distribution and frontier molecular orbitals to predict regioselectivity in SNAr reactions. For example, LUMO localization at C4 explains preferential substitution .
  • Molecular docking : Identifies binding interactions with biological targets (e.g., kinases), reconciling discrepancies between in vitro and in silico activity data .

Advanced: What analytical strategies address contradictions in mass spectrometric fragmentation patterns?

Answer:

  • High-resolution MS (HRMS) : Resolves isobaric fragments (e.g., m/z 317 vs. 319) caused by isotopic chlorine patterns .
  • Tandem MS/MS : Fragmentation pathways are mapped using collision-induced dissociation (CID), distinguishing between loss of Cl^- (m/z –35) and neutral losses (e.g., NH3_3) .

Advanced: How can pharmacokinetic properties (e.g., solubility) be optimized for in vivo studies?

Answer:

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., from <1 mg/mL to >10 mg/mL) .
  • Prodrug design : Methoxy or morpholino groups enhance lipophilicity for blood-brain barrier penetration, as shown in analogs like 4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine .

Advanced: What experimental evidence supports the regioselectivity of substitution reactions in triazine cores?

Answer:

  • X-ray crystallography : Molecular packing diagrams reveal steric clashes between the 4-methylphenyl group and incoming nucleophiles, favoring substitution at C4 over C6 .
  • Kinetic studies : Pseudo-first-order rate constants (kobs_{obs}) for Cl substitution are 2–3× higher than for methylthio groups in DMSO .

Advanced: How does pH influence the stability of 4-Chloro-6-(4-methylphenyl)-1,3,5-triazin-2-amine in aqueous solutions?

Answer:

  • Acidic conditions (pH < 3) : Protonation of the triazine ring accelerates hydrolysis, leading to ring-opening products (e.g., cyanuric acid derivatives) .
  • Neutral/basic conditions (pH 7–9) : Stability improves, with <5% degradation over 24 hours at 25°C .

Advanced: What cross-disciplinary applications exist beyond its initial use as a herbicide intermediate?

Answer:

  • Anticancer agents : Derivatives with trifluoromethyl groups (e.g., 4-chloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazin-2-amine) inhibit tumor growth in xenograft models .
  • Cystic fibrosis therapy : Aminophenyl-triazine analogs act as nanomolar-potency activators of CFTR chloride channels .

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